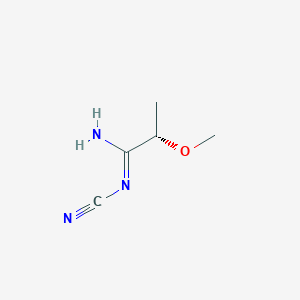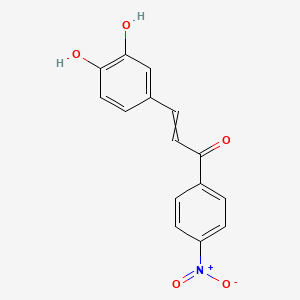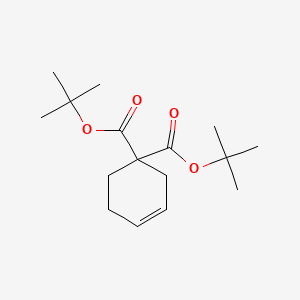
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexene ring substituted with two tert-butyl groups and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate typically involves the reaction of cyclohexene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Substitution reactions can occur at the tert-butyl groups or the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as di-tert-butyl cyclohexane-1,1-dicarboxylate.
Reduction: Reduced derivatives such as di-tert-butyl cyclohexane-1,1-dicarboxylate.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets. The compound can undergo chemical transformations that allow it to participate in different pathways, depending on the conditions and reagents used. Its tert-butyl groups provide steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Di-tert-butyl cyclohexane-1,1-dicarboxylate: Similar structure but with a saturated cyclohexane ring.
Di-tert-butyl benzene-1,1-dicarboxylate: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness: Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is unique due to its unsaturated cyclohexene ring, which provides different reactivity compared to its saturated or aromatic counterparts. This unsaturation allows for additional types of chemical reactions, making it a versatile compound in organic synthesis.
Properties
CAS No. |
819802-91-0 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
ditert-butyl cyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-8H,9-11H2,1-6H3 |
InChI Key |
CWAQOSFPEUFVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


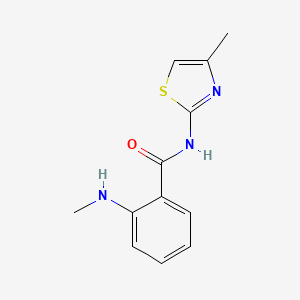
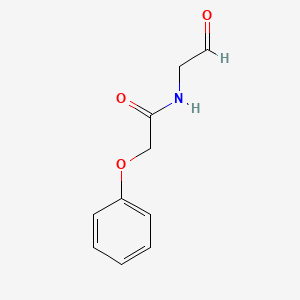
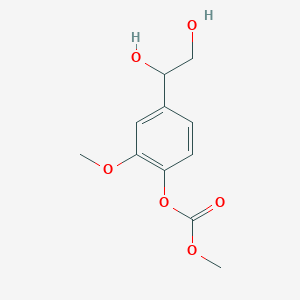
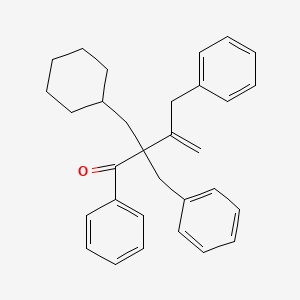
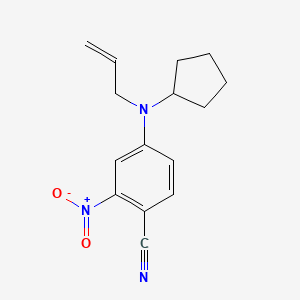
![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
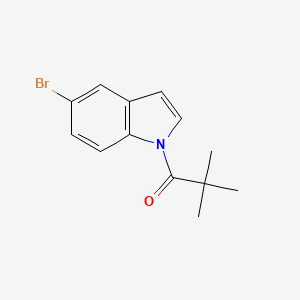
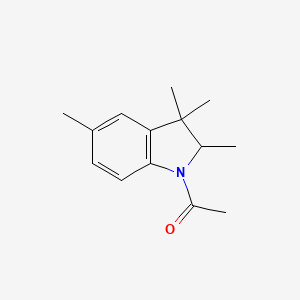
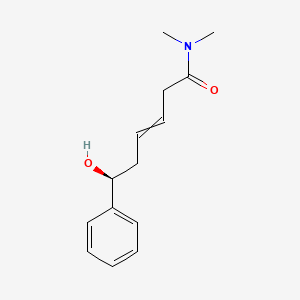
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
